molecular formula C11H18OSi B14469681 6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one CAS No. 66116-87-8

6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one

Katalognummer: B14469681
CAS-Nummer: 66116-87-8
Molekulargewicht: 194.34 g/mol
InChI-Schlüssel: OPPHAGTYMYZADX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-7-(trimethylsilyl)bicyclo[320]hept-6-en-2-one is a bicyclic compound characterized by its unique structure, which includes a trimethylsilyl group and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the ketone group can participate in nucleophilic addition reactions. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[3.2.0]hept-2-en-6-one: A similar bicyclic compound without the trimethylsilyl group.

    4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one: Another bicyclic compound with different substituents.

Uniqueness

6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties and reactivity compared to other similar bicyclic compounds. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

66116-87-8

Molekularformel

C11H18OSi

Molekulargewicht

194.34 g/mol

IUPAC-Name

6-methyl-7-trimethylsilylbicyclo[3.2.0]hept-6-en-2-one

InChI

InChI=1S/C11H18OSi/c1-7-8-5-6-9(12)10(8)11(7)13(2,3)4/h8,10H,5-6H2,1-4H3

InChI-Schlüssel

OPPHAGTYMYZADX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2C1CCC2=O)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.